2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde
Description
Chemical Structure and Synthesis
2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde (abbreviated as Compound A) is a brominated aromatic aldehyde featuring a tert-butyldimethylsilyl (TBS) ether group at the ortho position relative to the aldehyde functionality. Its structure combines a reactive aldehyde group with sterically bulky and electron-withdrawing substituents (Br and TBS-O), making it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and bioactive molecules .
For example, in related syntheses (), TBS-protected aldehydes are generated via acid-catalyzed deprotection of methoxyvinyl intermediates (e.g., 224d synthesized with trifluoroacetic acid in dichloromethane/water, yielding 7% after chromatography) .
Properties
Molecular Formula |
C14H21BrO2Si |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
2-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetaldehyde |
InChI |
InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-13-11(9-10-16)7-6-8-12(13)15/h6-8,10H,9H2,1-5H3 |
InChI Key |
PEQCSBZELWDKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1Br)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde involves its reactivity as an aldehyde and the influence of the TBDMS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBDMS group provides stability and prevents unwanted side reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: TBS-O Substitution Patterns
Compound A vs. 2-(4-((tert-Butyldimethylsilyl)oxy)phenyl)acetaldehyde (224d, )
Key Findings :
Unprotected Analogues: 3-Bromo-2-hydroxybenzaldehyde ()
Key Findings :
- The TBS group in Compound A eliminates intramolecular hydrogen bonding observed in 3-bromo-2-hydroxybenzaldehyde, altering solubility and crystallinity.
- Compound A’s enhanced lipophilicity makes it preferable for reactions in non-polar solvents, whereas the unprotected analogue is suited for aqueous-phase coordination chemistry .
Other TBS-Protected Bromoaromatics
4-Bromo-3-[2-(phenylthio)ethyl]phenyl TBS Ether (13, )
| Property | Compound A (Aldehyde) | Compound 13 (Thioether) |
|---|---|---|
| Functional Group | Aldehyde (electrophilic) | Thioether (nucleophilic) |
| Synthetic Utility | Cross-coupling, condensation reactions | Thiol-ene chemistry, radical reactions |
| Stability | Air-sensitive (aldehyde oxidation) | Air-stable (robust C-S bond) |
Key Findings :
- Compound A’s aldehyde group offers unique reactivity for nucleophilic additions (e.g., Grignard reactions) but requires careful handling under inert atmospheres.
- Compound 13’s thioether group enables participation in click chemistry or polymerizations, reflecting divergent applications despite shared TBS and bromine motifs .
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